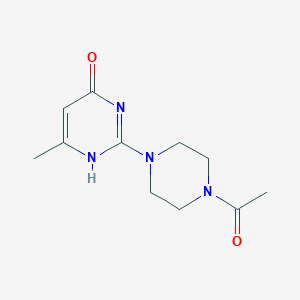![molecular formula C20H16N4O3S B253926 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B253926.png)
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential use as a therapeutic drug. This compound belongs to a class of drugs called Janus kinase inhibitors and has been shown to have anti-inflammatory and immunomodulatory effects.
Mecanismo De Acción
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide works by selectively inhibiting the activity of Janus kinases, which are involved in the signaling pathways of various cytokines and growth factors. By inhibiting the activity of these kinases, 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide can reduce the production of pro-inflammatory cytokines and prevent the activation of immune cells such as T cells and B cells.
Biochemical and Physiological Effects:
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide has been shown to have potent anti-inflammatory and immunomodulatory effects. It can reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, and prevent the activation of immune cells such as T cells and B cells. It has also been shown to reduce the proliferation of synovial fibroblasts, which are involved in the pathogenesis of rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide for lab experiments is its potent anti-inflammatory and immunomodulatory effects. This makes it a useful tool for studying the role of Janus kinases in various cellular and molecular pathways. However, one of the limitations of 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide is its specificity for Janus kinases, which may limit its use in studying other signaling pathways.
Direcciones Futuras
There are several future directions for the study of 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide. One area of research is the development of more selective Janus kinase inhibitors that can target specific isoforms of these kinases. Another area of research is the use of 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide in combination with other drugs for the treatment of autoimmune and inflammatory diseases. Finally, the role of Janus kinases in other cellular and molecular pathways is an area of research that may lead to the discovery of new therapeutic targets.
Métodos De Síntesis
The synthesis of 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide involves several steps. The starting material is 2-aminopyrimidine, which is first reacted with ethyl cyanoacetate to form ethyl 2-amino-4,6-dicyano-5-phenylpyrimidine-5-carboxylate. This intermediate is then reacted with 2-methoxyphenylacetyl chloride to form 2-(2-methoxyphenyl)acetyl-4,6-dicyano-5-phenylpyrimidine. Finally, this compound is reacted with thioacetic acid to form the desired product, 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide.
Aplicaciones Científicas De Investigación
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide has been extensively studied for its potential use as a therapeutic drug for various autoimmune and inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to have potent anti-inflammatory effects by inhibiting the activity of Janus kinases, which are involved in the signaling pathways of various cytokines and growth factors.
Propiedades
Nombre del producto |
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide |
|---|---|
Fórmula molecular |
C20H16N4O3S |
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H16N4O3S/c1-27-16-10-6-5-9-15(16)22-17(25)12-28-20-23-18(13-7-3-2-4-8-13)14(11-21)19(26)24-20/h2-10H,12H2,1H3,(H,22,25)(H,23,24,26) |
Clave InChI |
UVFODMQAKDRRAE-UHFFFAOYSA-N |
SMILES isomérico |
COC1=CC=CC=C1NC(=O)CSC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N |
SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N |
SMILES canónico |
COC1=CC=CC=C1NC(=O)CSC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-3-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B253846.png)
![N-[2-azepan-1-yl-2-(4-methylphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B253847.png)
![N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}furan-2-carboxamide](/img/structure/B253848.png)
![2-Tert-butyl-5-{[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B253850.png)
![(3Z)-5-(3-hydroxypropyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B253852.png)

![2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one](/img/structure/B253857.png)
![6-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one](/img/structure/B253858.png)

![N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253861.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide](/img/structure/B253862.png)

![N-[4-(benzoylamino)-2,5-diethoxyphenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B253864.png)
![2,3,5,6-tetramethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B253868.png)